4-Chloro-N,N-dimethylaniline CAS number and properties
4-Chloro-N,N-dimethylaniline CAS number and properties
CAS Number: 698-69-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylaniline, a substituted aniline derivative. The document details its chemical and physical properties, spectral data, synthesis and purification protocols, safety information, and potential applications, particularly as a building block in organic synthesis.
Chemical and Physical Properties
4-Chloro-N,N-dimethylaniline is a solid at room temperature, characterized by the following properties.[1][2][3][4]
Table 1: Physicochemical Properties of 4-Chloro-N,N-dimethylaniline
| Property | Value | Reference |
| CAS Number | 698-69-1 | [2] |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | [2][3] |
| Appearance | Solid, low-melting solid, or semi-solid | [4] |
| Melting Point | 35.5 °C | |
| Boiling Point | 256.04 °C (estimate) | |
| Density | 1.0480 g/cm³ | |
| Solubility | Very slightly soluble in water (0.44 g/L at 25 °C) | [1] |
| pKa | 4.34 ± 0.12 (Predicted) | [1] |
| Flash Point | 114-115 °C at 12 mmHg | [4] |
| InChI Key | IONGEXNDPXANJD-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)Cl | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-Chloro-N,N-dimethylaniline.
Table 2: Spectral Data for 4-Chloro-N,N-dimethylaniline
| Technique | Data Highlights |
| ¹H NMR | Spectral data available, specific shifts depend on solvent. |
| ¹³C NMR | Spectral data available.[2] |
| Mass Spectrometry (GC-MS) | Key m/z peaks: 155 (M+), 154, 140.[2] |
| Infrared (IR) Spectroscopy | Vapor phase IR data available. |
Synthesis and Purification
While 4-Chloro-N,N-dimethylaniline is commercially available, it can also be synthesized in the laboratory. A common route is the N,N-dimethylation of 4-chloroaniline.
Experimental Protocol: Synthesis (Adapted)
The following protocol is adapted from a procedure for the synthesis of the analogous compound, 4-bromo-N,N-dimethylaniline, and is expected to yield the desired product with minor modifications.[5] This reaction is a reductive amination using formaldehyde as the carbon source for the methyl groups and sodium cyanoborohydride as the reducing agent.
Materials:
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4-chloroaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial acetic acid
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottomed flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Standard glassware for extraction and filtration
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 equiv) and sodium cyanoborohydride (5.0 equiv).
-
Add anhydrous tetrahydrofuran to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).
-
Add paraformaldehyde (5.0 equiv) to the stirred solution in one portion.
-
Slowly add glacial acetic acid (5.0 equiv) dropwise to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Caption: Workflow for the synthesis of 4-Chloro-N,N-dimethylaniline.
Experimental Protocol: Purification by Vacuum Sublimation
For high-purity 4-Chloro-N,N-dimethylaniline, vacuum sublimation is an effective purification method, as referenced for similar aromatic amines.[1] This technique is suitable for solids that can transition directly from the solid to the gas phase under reduced pressure and then deposit back into a solid on a cold surface.
Apparatus:
-
Sublimation apparatus (containing a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Circulating chiller or cold water source for the cold finger
Procedure:
-
Place the crude 4-Chloro-N,N-dimethylaniline into the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Connect the apparatus to a high-vacuum line and begin to evacuate the system. It is crucial to achieve a good vacuum before heating to prevent oxidation and to lower the required sublimation temperature.
-
Once a stable high vacuum is achieved, begin circulating the coolant (e.g., cold water or a coolant from a chiller) through the cold finger.
-
Slowly and gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Monitor the apparatus closely. The product will begin to sublime and deposit as crystals on the cold finger.
-
Adjust the temperature to achieve a steady rate of sublimation without melting the compound. The optimal temperature will depend on the vacuum level.
-
Once the sublimation is complete (no more material appears to be transferring to the cold finger), turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
-
Once cooled, carefully and slowly vent the apparatus to atmospheric pressure.
-
Disassemble the apparatus and carefully scrape the purified crystals of 4-Chloro-N,N-dimethylaniline from the cold finger.
Caption: Workflow for purification by vacuum sublimation.
Analytical Methods
Standard analytical techniques are used to confirm the identity and purity of 4-Chloro-N,N-dimethylaniline.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., SLB-5ms or similar).
Sample Preparation:
-
Prepare a stock solution of 4-Chloro-N,N-dimethylaniline in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.
-
For qualitative analysis, a concentration of 10-100 µg/mL is typically sufficient.
GC-MS Parameters (Typical):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
For ¹H NMR , dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
For ¹³C NMR , a more concentrated solution is preferable; dissolve 50-100 mg of the compound in the deuterated solvent.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is needed.
Data Acquisition:
-
Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Safety and Handling
4-Chloro-N,N-dimethylaniline should be handled with care in a well-ventilated laboratory or fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place. Keep the container tightly closed and under an inert atmosphere.
Applications in Research and Development
4-Chloro-N,N-dimethylaniline serves as a versatile intermediate in organic synthesis. The dimethylamino group is a moderate activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, while the chloro substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Its structural motif is found in various classes of compounds, including:
-
Dyes and Pigments: The N,N-dimethylaniline core is a common feature in many chromophores.
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Pharmaceuticals: As a building block for more complex molecules with potential biological activity.
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Materials Science: Used in the synthesis of polymers and other organic materials.
The combination of the chloro and dimethylamino groups allows for sequential functionalization, making it a valuable starting material for the synthesis of complex molecular architectures in drug discovery and materials science research.
Caption: Relationship between properties and applications.
